molecular formula C12H12O2 B1216484 3-Phenylcyclohexa-3,5-diene-1,2-diol

3-Phenylcyclohexa-3,5-diene-1,2-diol

Cat. No.: B1216484
M. Wt: 188.22 g/mol
InChI Key: UMAHGMFKBJHGME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenylcyclohexa-3,5-diene-1,2-diol, specifically the (1S,2R)-enantiomer, is a high-value chiral cis-dihydrodiol of significant interest in biochemical and synthetic research . This compound serves as a key intermediate in the aerobic bacterial degradation pathway of aromatic pollutants like biphenyl, where it is produced by the action of biphenyl dioxygenase (BphA) and subsequently dehydrogenated to 2,3-dihydroxybiphenyl by cis-dihydrodiol dehydrogenase (BphB) enzymes . Its role in these pathways makes it a critical substrate for studying enzyme kinetics and stereoselectivity in bacteria such as Pseudomonas and Rhodococcus species . Beyond natural degradation studies, this chiral diol is a versatile precursor for the stereoselective synthesis of complex organic molecules, including optically active lactones and catechols, which are valuable building blocks in medicinal and fine chemistry . Researchers utilize it in biocatalytic systems, often employing recombinant E. coli strains expressing evolved dioxygenases, to produce a wide array of vicinal diols from arenes . The compound has a molecular formula of C12H12O2, an average mass of 188.226 Da, and is identified by CAS RN 66008-24-0 and PubChem CID 5459789 . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

3-phenylcyclohexa-3,5-diene-1,2-diol

InChI

InChI=1S/C12H12O2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8,11-14H

InChI Key

UMAHGMFKBJHGME-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC(C2O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(C2O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclohexa-3,5-diene-1,2-diol Derivatives

Compound Name Substituent Biological/Synthetic Role Key Data References
3-Phenylcyclohexa-3,5-diene-1,2-diol Phenyl (C₆H₅) Synthetic intermediate; stereochemical studies Predicted CCS (M+H)+: 139.9 Ų; molecular weight: 188.08317 Da
3-Bromocyclohexa-3,5-diene-1,2-diol Bromo (Br) Precursor for enantioselective synthesis (e.g., D-pinitol, vindoline derivatives) Total synthesis yield: 10% in D-pinitol synthesis; 17-step vindoline pathway
3-Methylcyclohexa-3,5-diene-1,2-diol Methyl (CH₃) Metabolic intermediate in toluene degradation Conversion rate: 0.6 mmol/L to 3-methylcatechol in 5 min
4-Methylcyclohexa-3,5-diene-1,2-diol Methyl (CH₃) Non-productive intermediate in alternative toluene degradation Forms dead-end metabolite 4-methyl-lactone (4-ML)
3-Ethenylcyclohexa-3,5-diene-1,2-diol Ethenyl (CH₂=CH) Potential synthetic building block Reactivity influenced by vinyl group; no direct applications cited
3,5-Di-tert-butylcyclohexa-3,5-diene-1,2-dione tert-Butyl (C(CH₃)₃) Product of catalytic oxidation (catecholase activity) Formed via aerobic oxidation of 3,5-DBT

Stereochemical Considerations

  • Enantiomeric purity is critical for biological activity. For example, (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol is enzymatically derived and used in stereocontrolled syntheses .

Preparation Methods

Enzymatic Dioxygenation of Biphenyl

The primary route for synthesizing 3-phenylcyclohexa-3,5-diene-1,2-diol involves the action of biphenyl 2,3-dioxygenase (BPO), a multicomponent enzyme system found in Sphingomonas yanoikuyae B1. BPO catalyzes the stereospecific cis-dihydroxylation of biphenyl, incorporating both atoms of molecular oxygen into the substrate to yield (1S,2R)-cis-1,2-dihydroxy-3-phenylcyclohexa-3,5-diene. The reaction proceeds via a three-step mechanism:

  • Substrate binding : Biphenyl aligns in the active site of the oxygenase component (ISPBPH), which contains a Rieske [2Fe-2S] cluster and a mononuclear iron center.

  • Oxygen activation : Electrons from NADH are transferred via ferredoxin reductase (BphG) and ferredoxin (BphF) to the oxygenase, enabling O₂ activation.

  • Dihydroxylation : The activated oxygen inserts into the C2–C3 bond of biphenyl, forming the cis-dihydrodiol product with >99% enantiomeric excess.

Optimization Parameters :

  • Temperature : 30°C

  • pH : 7.0–8.0 (50 mM MOPS buffer)

  • Cofactors : NAD⁺ (2.6 mM), Fe²⁺ (0.1 mM)

  • Reaction time : 20–24 hours for complete conversion

Substrate Range and Byproduct Formation

BPO exhibits broad substrate specificity, oxidizing polycyclic aromatic hydrocarbons (PAHs) like naphthalene and phenanthrene to analogous dihydrodiols. However, with biphenyl, the enzyme produces 3-phenylcyclohexa-3,5-diene-1,2-diol as the sole product at yields exceeding 90% under optimized conditions. Competitive monooxygenation or desaturation reactions are negligible when biphenyl concentrations remain below 5 mM.

Large-Scale Fermentation Strategies

Strain Selection and Induction

Rhodococcus jostii RHA1 employs a homologous BPO system (RhBDO) that achieves comparable dihydrodiol yields to S. yanoikuyae B1. Key fermentation parameters include:

ParameterS. yanoikuyae B1R. jostii RHA1
Induction substrateBiphenyl (0.1 mM)Propane (vapor)
Biomass yield (g DCW/L)4.26.8
Volumetric productivity (g/L/h)0.180.29
Oxygen transfer rate (mmol/L/h)12.418.7

Data compiled from.

Downstream Processing

Recovery of 3-phenylcyclohexa-3,5-diene-1,2-diol from fermentation broth involves:

  • Cell removal : Centrifugation at 20,000 × g for 5 min.

  • Solvent extraction : Triple ethyl acetate extraction (0.5 mL solvent per mL supernatant).

  • Drying : Anhydrous Na₂SO₄ treatment.

  • Purification : Preparative layer chromatography (PLC) on silica gel with chloroform:methanol (95:5).

Typical recovery rates range from 70–85%, with purity >98% confirmed by GC-MS.

Chemoenzymatic Synthesis from 1,2-Dihydronaphthalene

Substrate Engineering

BPO from S. yanoikuyae B1 converts 1,2-dihydronaphthalene into a 3:1 mixture of cis-1,2-dihydroxy-1,2-dihydronaphthalene and cis-1,2-dihydroxy-3-phenylcyclohexa-3,5-diene. The latter forms via a secondary dehydrogenation reaction catalyzed by cis-biphenyl dihydrodiol dehydrogenase (BDDH).

Reaction Scheme :

  • Initial dioxygenation :
    C10H10+O2BPOC10H10O2\text{C}_{10}\text{H}_{10} + \text{O}_2 \xrightarrow{\text{BPO}} \text{C}_{10}\text{H}_{10}\text{O}_2

  • Dehydrogenation :
    C10H10O2BDDHC12H12O2+2H+\text{C}_{10}\text{H}_{10}\text{O}_2 \xrightarrow{\text{BDDH}} \text{C}_{12}\text{H}_{12}\text{O}_2 + 2\text{H}^+

Enantioselectivity Control

Analytical Characterization and Quality Control

Structural Elucidation

TechniqueKey Data
GC-MS m/z 188 (M⁺), base peak 91 (C₇H₇⁺)
¹H NMR (CDCl₃) δ 6.45 (d, J=10 Hz, H-5), 5.92 (dd, J=10, 2 Hz, H-4), 4.21 (m, H-1, H-2)
Optical Rotation [α]D²⁵ = +112° (c=0.5, CHCl₃)

Stability Considerations

The dihydrodiol undergoes rapid autoxidation at pH <6 or temperatures >40°C, forming 2,3-dihydroxybiphenyl. Stabilization requires:

  • Storage at -80°C under argon

  • Addition of 1 mM dithiothreitol (DTT)

Comparative Evaluation of Synthesis Routes

CriterionMicrobial SynthesisChemoenzymatic Route
Yield 90–95%70–80%
Enantiomeric Excess >99%95–98%
Scale-up Feasibility IndustrialLaboratory
Byproducts None2-Hydroxy-1,2-DHN

Data synthesized from .

Q & A

Q. What enzymatic pathways enable the synthesis of 3-phenylcyclohexa-3,5-diene-1,2-diol, and how can reaction conditions be optimized?

The compound is synthesized via biphenyl 2,3-dioxygenase (EC 1.14.12.18), which catalyzes the cis-1,2-hydroxylation of biphenyl using NADH and O2 . Key optimization factors include:

  • Substrate specificity : The enzyme acts on biphenyl but may tolerate substituted analogs.
  • Cofactor regeneration : NADH recycling systems (e.g., glucose dehydrogenase) improve yield.
  • Oxygenation control : Maintaining microaerobic conditions prevents overoxidation to catechol derivatives.

Q. How is the stereochemical configuration of 3-phenylcyclohexa-3,5-diene-1,2-diol characterized?

The (1S,2R) configuration is confirmed via:

  • X-ray crystallography : Resolves absolute stereochemistry of crystalline derivatives.
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns).
  • NMR coupling constants : J1,2 values (~3–5 Hz) confirm cis-diol geometry .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

  • LC-MS/MS : Provides sensitivity (detection limits ~0.1 ng/mL) using MRM transitions for m/z 205 → 187 (diol dehydration).
  • Derivatization : Acetylation with acetic anhydride enhances chromatographic resolution .

Advanced Research Questions

Q. How does 3-phenylcyclohexa-3,5-diene-1,2-diol serve as a precursor in natural product synthesis?

The diol’s conjugated diene and vicinal diol groups enable:

  • Diels–Alder reactions : Reacts with dienophiles (e.g., N-phenylmaleimide) to form bicyclic adducts with syn-facial selectivity (dr > 10:1) .
  • Oxidative cleavage : Ozonolysis generates dialdehydes for cyclitol synthesis .
  • Biomimetic rearrangements : In vindoline synthesis, the diol undergoes 17-step elaboration, including Claisen rearrangements and regioselective brominations .

Q. What strategies address low yields in halogenated derivatives (e.g., 3-bromo or 3-CF3 analogs)?

Challenges arise during metal-complexing routes:

  • Decomplexation failures : Optimize pH (e.g., acidic conditions for protonolysis) and reductants (e.g., NaBH4) to preserve stereochemistry.
  • Competing side reactions : Protect the diol with silyl groups (e.g., TBSCl) before halogenation .

Q. How do electronic effects influence π-facial selectivity in Diels–Alder reactions of substituted diols?

Electron-withdrawing groups (e.g., CF3) reduce syn-selectivity by destabilizing transition states. For example:

  • 3-Trifluoromethyl derivative : Syn/anti ratio drops to 3:1 vs. 10:1 for unsubstituted diol.
  • Steric effects : Bulky substituents enforce endo transition states, overriding electronic effects .

Data Contradiction and Mechanistic Analysis

Q. Why do microbial oxidation routes for diol synthesis exhibit variable enantiomeric excess (ee)?

Discrepancies arise from:

  • Enzyme isoforms : Mutant dioxygenases (e.g., Pseudomonas sp. LB400) show altered stereoselectivity.
  • Substrate inhibition : High biphenyl concentrations reduce ee by promoting non-enzymatic oxidation .

Q. How do conflicting reports on diol stability under oxidative conditions reconcile?

Stability depends on:

  • pH : Acidic conditions (pH < 4) protonate the diol, preventing autoxidation.
  • Metal ions : Fe<sup>2+</sup> accelerates decomposition via Fenton reactions, while EDTA stabilizes .

Methodological Recommendations

Q. What catalytic systems improve diastereoselectivity in diol-derived cycloadditions?

  • Lewis acids : Ti(OiPr)4 enhances syn-selectivity by coordinating the diol’s hydroxyls.
  • Chiral auxiliaries : (S,S)-Hydrobenzoin induces >95% ee in oxyselenenylation reactions .

Q. How can computational modeling guide diol functionalization?

  • DFT calculations : Predict regioselectivity in electrophilic attacks (e.g., epoxidation at C3/C5).
  • Docking studies : Identify enzyme-binding conformations for biocatalytic derivatization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylcyclohexa-3,5-diene-1,2-diol
Reactant of Route 2
3-Phenylcyclohexa-3,5-diene-1,2-diol

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